

Vedaprofen-d3: A Technical Guide to its Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vedaprofen-d3

Cat. No.: B564339

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Vedaprofen-d3**. The information is curated for researchers, scientists, and professionals involved in drug development and analysis.

Core Physical and Chemical Properties

Vedaprofen-d3 is the deuterated form of Vedaprofen, a non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling makes it a valuable internal standard for analytical studies. A summary of its key physical and chemical properties is presented in Table 1.

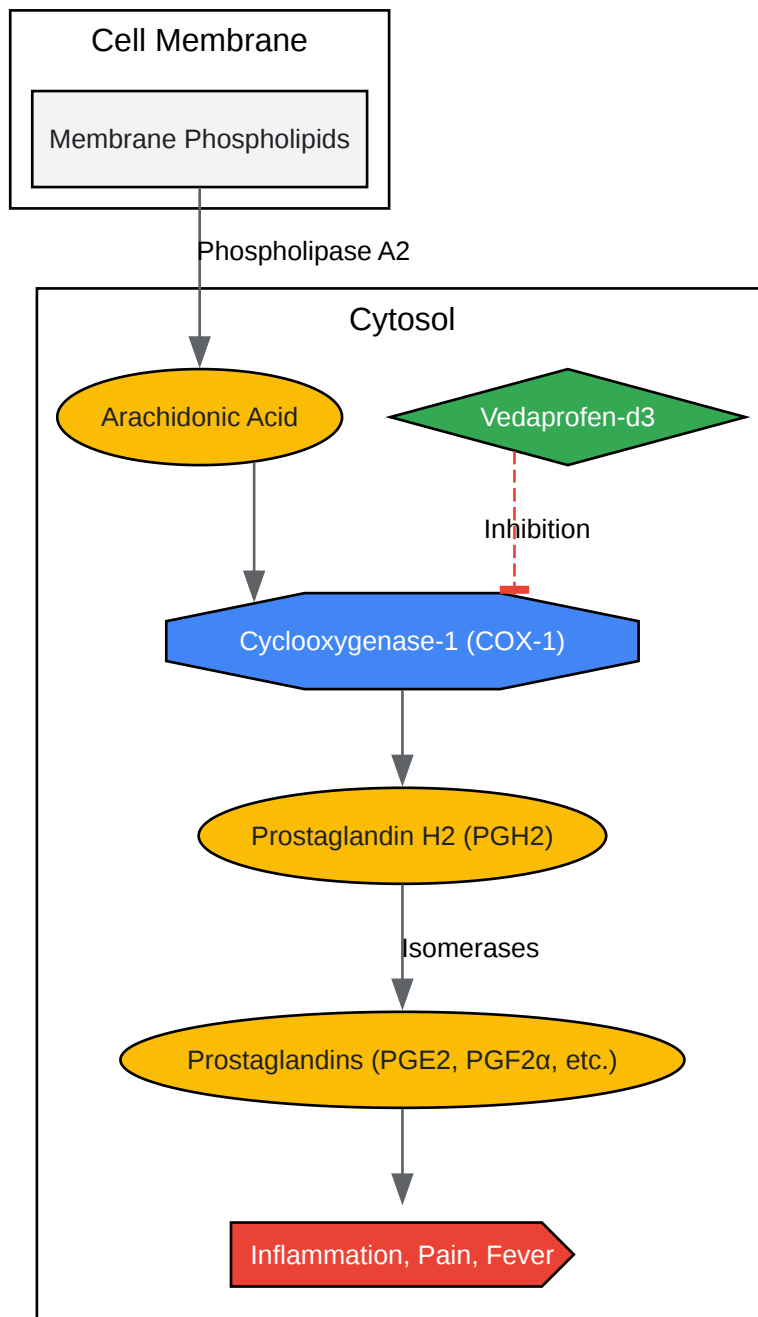
Property	Value	Source
Chemical Name	4-Cyclohexyl- α -(methyl-d3)-1-naphthaleneacetic acid	[1]
Synonyms	(\pm)-2-(4-Cyclohexylnaphthalen-1-yl)propionic acid-methyl-d3, Quadrisol-d3	[1][2]
Molecular Formula	C ₁₉ H ₁₉ D ₃ O ₂	[3]
Molecular Weight	285.40 g/mol	[3]
CAS Number	1185054-34-5	[3]
Physical State	Crystalline solid	[1]
Melting Point	150 °C	[2]
Boiling Point	Data not available	
Solubility	Practically insoluble in water; Soluble in DMSO.[4] (Data for Vedaprofen)	
Storage Temperature	-20°C Freezer	[2]

Mechanism of Action: Cyclooxygenase-1 (COX-1) Inhibition

Vedaprofen is a selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[5] COX-1 is a constitutive enzyme that plays a key role in the synthesis of prostaglandins from arachidonic acid.[6][7] Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever.[8] By inhibiting COX-1, Vedaprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[6][7]

The signaling pathway of COX-1 inhibition is visualized in the diagram below.

Vedaprofen-d3 Signaling Pathway: COX-1 Inhibition

[Click to download full resolution via product page](#)Mechanism of **Vedaprofen-d3** via COX-1 inhibition.

Experimental Protocols

Detailed experimental protocols for the analysis of **Vedaprofen-d3** are crucial for accurate and reproducible results. Below are representative methodologies for its analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), synthesized from established methods for Vedaprofen and other related non-steroidal anti-inflammatory drugs.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of **Vedaprofen-d3** as an analytical standard.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
- C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable buffer components)
- **Vedaprofen-d3** reference standard

Chromatographic Conditions:

- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with formic acid, e.g., 0.1%). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 230 nm

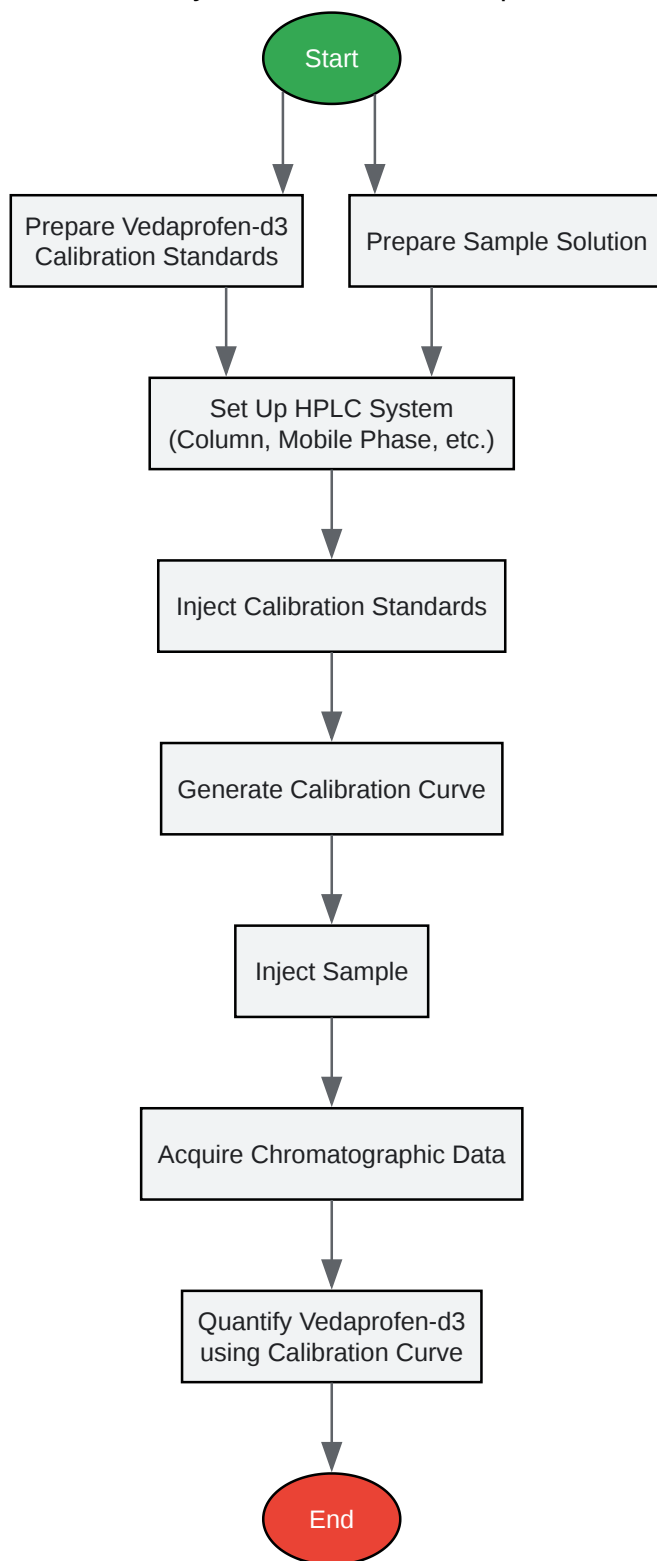
- Injection Volume: 10 μ L

Standard Preparation:

- Prepare a stock solution of **Vedaprofen-d3** (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 μ g/mL).

Sample Analysis Workflow:

HPLC Analysis Workflow for Vedaprofen-d3



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Workflow for HPLC analysis of **Vedaprofen-d3**.

Gas Chromatography-Mass Spectrometry (GC-MS)

Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a non-volatile compound like **Vedaprofen-d3**, a derivatization step is typically required to increase its volatility.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Capillary column suitable for the analysis of derivatized acidic drugs (e.g., a 5% phenyl-methylpolysiloxane column).

Reagents:

- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
- Anhydrous solvent (e.g., acetonitrile, pyridine).
- **Vedaprofen-d3** reference standard.

Derivatization and Sample Preparation:

- Accurately weigh a small amount of **Vedaprofen-d3** and dissolve it in the anhydrous solvent.
- Add the derivatizing agent to the sample solution.
- Heat the mixture (e.g., at 60-70 °C for 30 minutes) to facilitate the derivatization reaction, which converts the carboxylic acid group to a more volatile silyl ester.

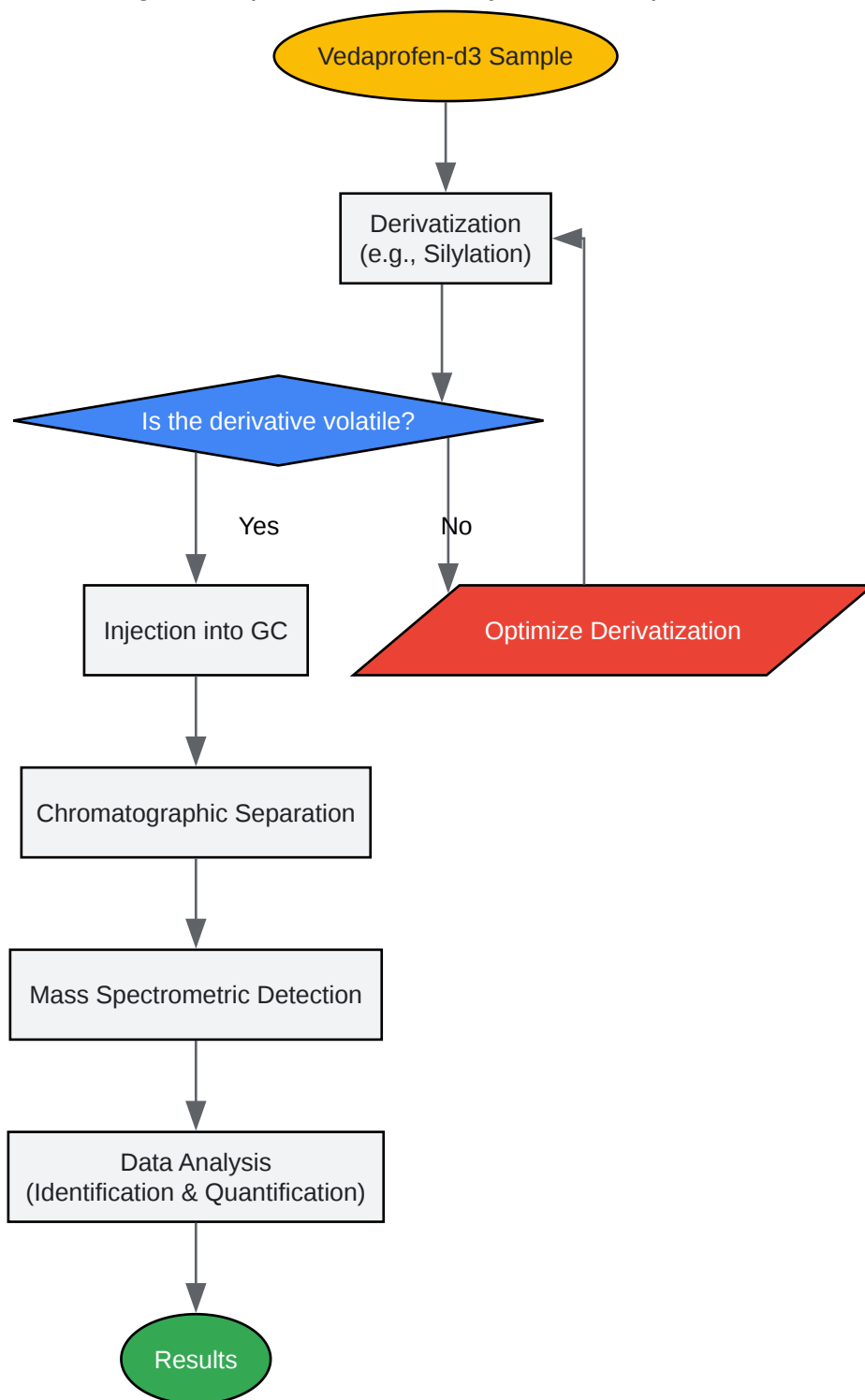
GC-MS Conditions:

- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.

- Ramp to 280 °C at a rate of 15 °C/min.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Logical Relationship for GC-MS Analysis:

Logical Steps in GC-MS Analysis of Vedaprofen-d3



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Logical workflow for GC-MS analysis.

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